4-((4-Chlorobenzyl)oxy)-N'-(2,3-dichlorobenzylidene)benzohydrazide
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Overview
Description
4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a benzohydrazide core, substituted with chlorobenzyl and dichlorobenzylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide typically involves the condensation reaction between 4-chlorobenzyl alcohol and 2,3-dichlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then reacted with benzohydrazide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorobenzyl or dichlorobenzylidene groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorobenzoic acids, while reduction can produce chlorobenzylamines.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl alcohol
- 2,3-Dichlorobenzaldehyde
- Benzohydrazide
Uniqueness
4-((4-Chlorobenzyl)oxy)-N’-(2,3-dichlorobenzylidene)benzohydrazide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
396121-06-5 |
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Molecular Formula |
C21H15Cl3N2O2 |
Molecular Weight |
433.7 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15Cl3N2O2/c22-17-8-4-14(5-9-17)13-28-18-10-6-15(7-11-18)21(27)26-25-12-16-2-1-3-19(23)20(16)24/h1-12H,13H2,(H,26,27)/b25-12+ |
InChI Key |
YKWPITDMGKWQID-BRJLIKDPSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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